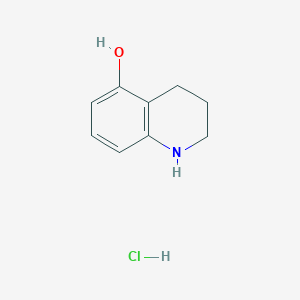

1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride

説明

特性

IUPAC Name |

1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-5-1-4-8-7(9)3-2-6-10-8;/h1,4-5,10-11H,2-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBFNEPIEHFOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2O)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reduction or Oxidation Followed by Cyclization

- This method involves the initial reduction or oxidation of suitable precursors, such as quinolines or dihydroquinolinones, followed by intramolecular cyclization to form the tetrahydroquinoline ring system.

- Acid-catalyzed ring closures or rearrangements are often employed to facilitate cyclization.

- High-temperature cyclizations and metal-promoted processes (e.g., using palladium catalysts) are also common to achieve efficient ring closure.

- These domino or tandem reactions are advantageous for their one-pot, multistep nature, improving overall yield and simplifying purification.

Nucleophilic Addition and Dehydration

- Starting from 2,3-dihydroquinolin-4-ones, nucleophilic addition of organometallic reagents (e.g., Grignard reagents) at the carbonyl group forms 3,4-substituted tetrahydroquinolin-4-ols.

- Subsequent acid-catalyzed dehydration converts these intermediates into tetrahydroquinoline derivatives.

- Protecting groups on the nitrogen atom are often introduced to stabilize intermediates and prevent side reactions such as oxidation or disproportionation.

- Reduction and deprotection steps follow to yield the desired tetrahydroquinoline products.

Pictet–Spengler Condensation

- This classical method involves condensation between a β-phenylethylamine derivative and an aldehyde to form an iminium intermediate.

- The iminium ion undergoes acid-catalyzed cyclization to form the tetrahydroquinoline ring.

- Variants of this reaction allow for the synthesis of racemic or enantiopure tetrahydroquinolines.

- This approach is adaptable for introducing substituents such as hydroxyl groups at specific ring positions by selecting appropriate starting materials.

Specific Preparation of 1,2,3,4-Tetrahydro-quinolin-5-ol Hydrochloride

While direct literature on the exact preparation of this compound is limited, the following synthetic outline can be inferred from closely related tetrahydroquinoline syntheses and hydroxylation strategies:

Starting Materials and Key Intermediates

- 5-Hydroxyquinoline or 5-hydroxy-2,3-dihydroquinolin-4-one derivatives serve as precursors.

- Introduction of the hydroxyl group at the 5-position can be achieved via selective hydroxylation of quinoline derivatives or by using appropriately substituted starting materials.

Synthetic Route Example

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Nucleophilic addition | Reaction of 5-hydroxy-2,3-dihydroquinolin-4-one with reducing agents or Grignard reagents | Use of protected nitrogen to prevent side reactions |

| 2 | Cyclization | Acid-catalyzed ring closure to form tetrahydroquinoline core | Brønsted or Lewis acid catalysts (e.g., HCl, BF3·OEt2) |

| 3 | Reduction | Catalytic hydrogenation or metal hydride reduction to saturate the quinoline ring | Pd/C hydrogenation or LiAlH4 reduction |

| 4 | Salt formation | Treatment with hydrochloric acid to form hydrochloride salt | Use of HCl in ether or aqueous solution |

Notes on Reaction Conditions and Yields

- Protecting groups on nitrogen (e.g., N-acetyl or carbamate groups) improve yields and selectivity during nucleophilic addition and dehydration steps.

- Acid-catalyzed dehydration must be carefully controlled to avoid over-oxidation or rearrangement.

- Reduction steps often require optimization to avoid over-reduction or formation of side products.

- The hydrochloride salt form enhances compound stability and solubility.

Research Findings and Data Summary

| Methodology | Key Features | Advantages | Challenges | Typical Yields (%) |

|---|---|---|---|---|

| Reduction/Oxidation + Cyclization | One-pot domino reactions; acid or metal catalysis | Efficient, fewer purification steps | Requires precise control of reaction conditions | 60–85 |

| Nucleophilic Addition + Dehydration | Use of Grignard reagents; nitrogen protection | High regioselectivity; adaptable substituents | Side reactions if nitrogen unprotected | 70–77 |

| Pictet–Spengler Condensation | Condensation of β-phenylethylamine and aldehydes | Allows stereocontrol; broad substrate scope | May require chiral auxiliaries for enantioselectivity | 50–80 |

Summary and Expert Insights

- The preparation of this compound is best approached via multi-step synthetic routes that combine nucleophilic addition, cyclization, reduction, and salt formation.

- Protecting groups and controlled acidic conditions are critical to achieving high yield and purity.

- Domino and tandem reaction strategies offer streamlined synthesis with fewer isolation steps.

- The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, improving compound stability for pharmaceutical applications.

- Research indicates that the choice of starting materials and reaction conditions can be tailored to optimize the introduction of the 5-hydroxyl group and the tetrahydroquinoline core saturation.

化学反応の分析

Types of Reactions: 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: Quinolin-5-one derivatives

Reduction: Other tetrahydroquinoline derivatives

Substitution: Substituted tetrahydroquinolines

科学的研究の応用

Chemical Properties and Structure

1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride is characterized by its unique chemical structure, which contributes to its biological activity. The compound has the following properties:

- IUPAC Name : 1,2,3,4-tetrahydro-5-quinolinol hydrochloride

- Molecular Formula : C9H12ClNO

- CAS Number : 115662-09-4

- Appearance : Off-white solid

- Purity : Typically around 97% .

Anticancer Activity

Numerous studies have demonstrated the potential of tetrahydroquinoline derivatives as anticancer agents. For instance, a series of synthesized 3,4-diaryl-1,2,3,4-tetrahydroquinolines exhibited low micromolar inhibition against various cancer cell lines such as H460 (lung carcinoma) and MCF7 (breast adenocarcinoma). The incorporation of aryl groups significantly enhanced their antiproliferative effects .

Antioxidant Properties

Tetrahydroquinolines have been explored for their antioxidant capabilities. These compounds can inhibit lipid peroxidation and may serve as protective agents against oxidative stress-related diseases .

Neuropharmacological Effects

The structure of tetrahydroquinolines allows them to interact with neurotransmitter systems. Some derivatives have shown promise as ligands for serotonin receptors and NMDA receptors, indicating potential applications in treating neurological disorders .

Dyeing Agents

Cationic derivatives of tetrahydroquinoline are utilized in dyeing compositions for keratin fibers (e.g., hair). These compounds exhibit low selectivity and high solubility, making them effective for producing uniform coloration while being resistant to environmental factors .

Pesticides and Corrosion Inhibitors

Tetrahydroquinoline derivatives have also been identified as useful in agricultural applications as pesticides and in industrial settings as corrosion inhibitors due to their chemical stability and reactivity .

Case Studies

作用機序

The mechanism by which 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets and pathways. The exact mechanism can vary based on the biological system and the specific compound derivatives involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following sections compare 1,2,3,4-tetrahydro-quinolin-5-ol hydrochloride with tetrahydroquinoline, tetrahydroisoquinoline, and related derivatives, focusing on structural features, synthesis methods, and physicochemical properties.

Tetrahydroquinoline Derivatives

Key Observations :

- The hydrochloride salt in the target compound enhances solubility and stability compared to neutral analogs like 2-methyl-5,6,7,8-tetrahydroquinolin-4-one .

- Substituents such as tosyl groups (e.g., in 1-Tosyl-2,3-dihydroquinolin-4(1H)-one) increase molecular weight and alter reactivity .

Tetrahydroisoquinoline Derivatives

Key Observations :

- Tetrahydroisoquinolines often exhibit distinct pharmacological profiles due to their fused benzene and pyridine rings, contrasting with tetrahydroquinoline’s single-ring system .

- Amino-substituted derivatives (e.g., 5-amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride) share functional group similarities with the target compound but differ in ring saturation and substitution patterns .

Other Related Heterocycles

Key Observations :

- Quinoxaline derivatives (e.g., 4-methyl-1,2,3,4-tetrahydroquinoxalin-5-ol dihydrochloride) introduce additional nitrogen atoms, altering electronic properties and biological activity .

- Hydrastinine hydrochloride’s 1,3-dioxolo group enhances rigidity, contrasting with the hydroxyl group in the target compound .

生物活性

1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a heterocyclic compound that has been studied for various biological activities including antimicrobial and anticancer properties. Its structure allows for interaction with multiple biological targets, making it a versatile scaffold in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Colorectal Cancer Inhibition : A study synthesized novel tetrahydroquinolinones and assessed their ability to inhibit colorectal cancer (CRC) growth. One derivative exhibited significant antiproliferative activity at micromolar concentrations and induced oxidative stress leading to autophagy via the PI3K/AKT/mTOR signaling pathway .

- Mechanism of Action : The compound's mechanism involves disrupting the balance of reactive oxygen species (ROS), which is crucial in cancer cell survival and proliferation .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Broad-Spectrum Activity : Research indicates that tetrahydroquinoline derivatives exhibit antimicrobial effects against various pathogens. For example, derivatives have been noted for their inhibitory activity against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1,2,3,4-tetrahydroquinolines often involves domino reactions and cyclization techniques that yield high purity and yield products. These synthetic approaches are crucial for exploring the structure-activity relationships that define the biological efficacy of these compounds .

| Synthesis Method | Description | Yield |

|---|---|---|

| Domino Reactions | Involves sequential reactions leading to tetrahydroquinoline formation | 78%-98% |

| Cyclization Techniques | High temperature cyclizations yielding tetrahydroquinolines | 65%-90% |

Case Studies

- In Vitro Studies : A study demonstrated that tetrahydroquinoline derivatives could inhibit the growth of HCT116 colorectal cancer cells significantly. The results indicated that these compounds not only inhibited cell proliferation but also affected migration and colony formation .

- In Vivo Studies : Another study involving animal models showed that specific tetrahydroquinoline derivatives could reduce tumor growth rates in established xenografts . These findings support the potential for clinical applications.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : It can modulate receptor activity linked to cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride with high yield?

- Methodological Answer : Synthesis typically involves reducing agents like LiAlH₄ in tetrahydrofuran (THF) under ambient temperature, followed by chlorination using SOCl₂ in CHCl₃ . Variations in reaction duration, solvent polarity, and stoichiometry of reagents (e.g., excess LiAlH₄ for complete reduction) should be tested systematically. For example, Scheme 4a demonstrates a two-step process: (i) reduction of the quinoline precursor, (ii) hydrochlorination. Yield optimization may require adjusting reaction times (e.g., 12–24 hours for LiAlH₄) and inert atmosphere conditions to prevent oxidation .

Q. How can purity and structural integrity be validated after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98% recommended for biological studies).

- LC-MS or HRMS to confirm molecular weight (e.g., [M+H]+ for C₉H₁₂NOCl).

- ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, NH/OH signals at δ 3.5–5.0 ppm) .

- XRD for crystalline structure confirmation if single crystals are obtainable .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store in airtight, light-protected containers at –20°C under nitrogen atmosphere to minimize hydrolysis of the hydrochloride salt and oxidation of the tetrahydroquinoline core. Desiccants like silica gel should be added to control humidity .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in catalytic transformations?

- Methodological Answer : Perform DFT calculations to map electron density distribution (e.g., at the hydroxyl and amine groups) and identify reactive sites. Experimental validation can involve:

- Substitution reactions with electrophiles (e.g., acyl chlorides) to probe nucleophilicity.

- Kinetic studies under varying pH (e.g., 3–9) to assess protonation effects on reaction rates.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate steric hindrance from the tetrahydroquinoline framework .

Q. How can conflicting NMR data for this compound be resolved (e.g., signal splitting due to tautomerism)?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol or amine-imine forms) may cause signal broadening or splitting. Strategies include:

- Variable-temperature NMR (25–60°C) to observe dynamic exchange.

- 2D NMR (COSY, NOESY) to correlate proton environments and identify tautomeric states.

- Deuterium exchange experiments to detect labile protons (e.g., OH/NH groups) .

Q. What experimental designs are suitable for evaluating its biological activity in neurological or antimicrobial assays?

- Methodological Answer :

- In vitro neuroactivity : Use primary neuronal cultures or SH-SY5Y cells treated with the compound (1–100 µM), followed by calcium imaging or patch-clamp electrophysiology to assess ion channel modulation .

- Antimicrobial assays : Conduct broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls with chloramphenicol and adjust pH to account for hydrochloride salt solubility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

- Methodological Answer :

- Reproduce conditions from conflicting studies (e.g., reagent purity, inert gas use).

- Design of Experiments (DoE) to isolate critical factors (e.g., temperature, solvent ratio).

- HPLC tracking of intermediate stability (e.g., degradation during chlorination step) .

Q. Why do solubility profiles vary across studies (e.g., DMSO vs. aqueous buffers)?

- Methodological Answer : Solubility is pH-dependent due to the hydrochloride salt. Standardize protocols by:

- Preparing stock solutions in DMSO (10 mM), then diluting in PBS (pH 7.4) or acetate buffer (pH 4.5).

- Using dynamic light scattering (DLS) to detect aggregates in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。